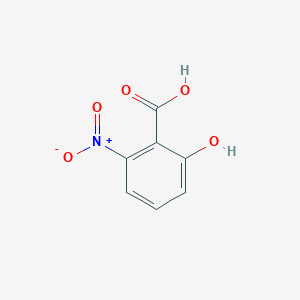

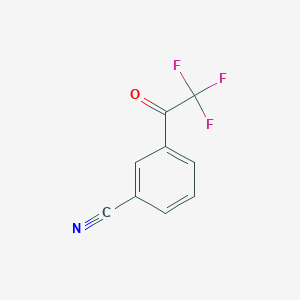

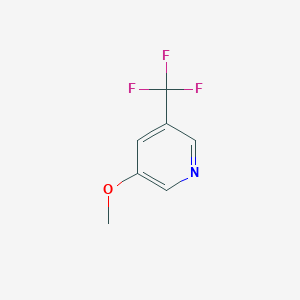

3-(2,2,2-Trifluoroacetyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Organic Synthesis and Catalysis

One significant application of 3-(2,2,2-Trifluoroacetyl)benzonitrile derivatives is in organic synthesis, where they serve as precursors or intermediates in various chemical reactions. For instance, the compound has been used in the regioselective nitration of deactivated mono-substituted benzenes, showcasing the role of acyl nitrates and zeolite catalysts in achieving high yields and selectivity for para-isomers (Smith, Ajarim, & El‐Hiti, 2010). Additionally, it has been involved in the synthesis of 2,4,5-triarylimidazoles using yttrium(III) trifluoroacetate as a catalyst, demonstrating efficiency in catalyst recovery and reuse (Wang, Liu, & Luo, 2010).

Electrochemistry and Spectroelectrochemistry

In electrochemistry, derivatives of 3-(2,2,2-Trifluoroacetyl)benzonitrile have been explored for their redox properties. For example, the investigation of protonated meso-substituted free-base macrocycles in benzonitrile by addition of trifluoroacetic acid highlights their relative acidity, electrochemistry, and spectroelectrochemistry, offering insights into their potential application in electrochemical devices (Ou, Shen, Shao, et al., 2007).

Material Science and Photovoltaics

In material science, especially in the development of polymer solar cells, the introduction of perfluorinated compounds, including 3-(2,2,2-Trifluoroacetyl)benzonitrile derivatives, has been found to enhance power conversion efficiencies. This is attributed to their ability to facilitate the ordering of polymer chains, thus improving the electronic properties of the materials (Jeong, Woo, Lyu, & Han, 2011).

Antitumor Activity

Interestingly, some derivatives have shown potential in antitumor activity. For instance, a study on the synthesis and structure elucidation of a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex revealed in-vitro antitumor activity against U937 cancer cells. This suggests that compounds related to 3-(2,2,2-Trifluoroacetyl)benzonitrile might have therapeutic applications in oncology (Bera, Aher, Brandão, et al., 2021).

properties

IUPAC Name |

3-(2,2,2-trifluoroacetyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGVWNKZGXDSRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570003 |

Source

|

| Record name | 3-(Trifluoroacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2,2-Trifluoroacetyl)benzonitrile | |

CAS RN |

23568-85-6 |

Source

|

| Record name | 3-(Trifluoroacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)